6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of heterocyclic compounds, featuring a fused ring system that includes a benzo[b]thiophene moiety and a naphthyridine core
Mechanism of Action
Target of Action
The primary target of the compound “6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .
Biochemical Analysis
Biochemical Properties
It is known that benzo[b]thiophene derivatives have been reported to interact with various enzymes and proteins . They are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Cellular Effects
Benzo[b]thiophene derivatives have been shown to exhibit STING-agonistic activity . This means they can activate the STING protein, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .
Molecular Mechanism
It is known that benzo[b]thiophene derivatives can act as STING agonists . This means they can bind to the STING protein and activate it, leading to the phosphorylation of downstream signaling molecules (TBK1 and IRF3) of STING .
Temporal Effects in Laboratory Settings
It is known that benzo[b]thiophene derivatives can cause severe skin burns and eye damage, and may cause respiratory irritation .
Metabolic Pathways
It is known that benzo[b]thiophene derivatives can interact with various enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or utilized in subsequent synthetic steps.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to investigate enzyme activities, receptor binding, and cellular processes. Its structural similarity to biologically active molecules allows for the exploration of new therapeutic agents.
Medicine: In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with biological targets can be harnessed to design new drugs with improved efficacy and safety profiles. Research into its pharmacokinetics and pharmacodynamics is essential for its development as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A simpler derivative lacking the naphthyridine core.
Naphthyridine derivatives: Compounds with similar naphthyridine structures but different substituents.
Cyano-containing heterocycles: Other compounds with cyano groups in their structures.
Uniqueness: 6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile stands out due to its combination of benzo[b]thiophene and naphthyridine rings, along with the presence of both carbonyl and cyano groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-(1-benzothiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-9-12-7-13-10-21(6-5-14(13)20-17(12)22)18(23)16-8-11-3-1-2-4-15(11)24-16/h1-4,7-8H,5-6,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOROWNMUVAQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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